molecular formula C12H11NO2 B12875629 (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one

(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one

Cat. No.: B12875629
M. Wt: 201.22 g/mol
InChI Key: OHFJJNFSSSCWTL-XFFZJAGNSA-N
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Description

(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a five-membered oxazole ring fused with a benzylidene group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 3-methylbenzaldehyde with 2-methyl-4-oxazolone. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired oxazolone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and functionalized benzylidene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility in chemical reactions makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-benzylideneoxazol-5(4H)-one: Similar structure but lacks the methyl group on the benzylidene ring.

    4-(4-Methylbenzylidene)-2-methyl-oxazol-5(4H)-one: Similar structure with a different substitution pattern on the benzylidene ring.

    2-Methyl-4-(2-methylbenzylidene)oxazol-5(4H)-one: Similar structure with the methyl group in a different position on the benzylidene ring.

Uniqueness

(Z)-2-Methyl-4-(3-methylbenzylidene)oxazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(4Z)-2-methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-10(6-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-

InChI Key

OHFJJNFSSSCWTL-XFFZJAGNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C

Origin of Product

United States

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